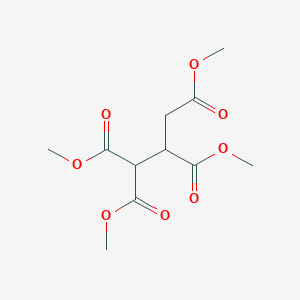

Tetramethyl 1,1,2,3-Propanetetracarboxylate

Übersicht

Beschreibung

Tetramethyl 1,1,2,3-Propanetetracarboxylate is an organic compound with the molecular formula C11H16O8. It is also known by other names such as 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester and Dimethyl 2,3-Bis(methoxycarbonyl)pentanedioate . This compound is characterized by its four ester groups attached to a propane backbone, making it a tetraester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetramethyl 1,1,2,3-Propanetetracarboxylate can be synthesized through the esterification of 1,1,2,3-Propanetetracarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Tetramethyl 1,1,2,3-Propanetetracarboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: 1,1,2,3-Propanetetracarboxylic acid.

Reduction: 1,1,2,3-Propanetetracarboxylic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

TMPT has the molecular formula and a molecular weight of 276.24 g/mol. It features four carboxylate groups attached to a propane backbone, enhancing its reactivity and making it suitable for multiple applications. The compound is typically found as a pale yellow liquid with a boiling point of approximately 150 °C at 3 mmHg .

Organic Synthesis

TMPT serves as an important building block in organic synthesis due to its tetracarboxylate structure. Its multiple functional groups allow for various chemical reactions:

- Bifunctional Linker : TMPT can act as a bifunctional linker in protein-protein interaction studies. The presence of four carboxylate groups enables researchers to tether proteins together, facilitating the investigation of their interactions.

- Synthetic Pathways : TMPT is utilized in the synthesis of complex organic molecules. Its structure allows for reactions that can lead to the formation of various derivatives useful in pharmaceuticals and agrochemicals .

Biochemical Applications

TMPT's role in biochemistry is primarily linked to its ability to influence biological systems:

- Proteomics Research : The compound has shown potential in proteomics for studying protein interactions and dynamics. Its ability to form stable complexes can help elucidate cellular pathways and metabolic processes .

- Metabolic Studies : While specific biological effects are not extensively documented, compounds with similar structures often exhibit interactions with cellular pathways. TMPT may influence metabolic processes, warranting further research into its biological roles.

Material Science

In material science, TMPT's chemical properties lend themselves to various applications:

- Polymer Chemistry : TMPT can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its carboxylate groups can participate in cross-linking reactions, improving the mechanical properties of polymers .

- Nanotechnology : The compound's reactivity allows it to be used in the synthesis of nanoparticles and nanocomposites, which have applications ranging from drug delivery systems to advanced materials .

Case Study 1: Protein-Protein Interaction Studies

Research has demonstrated that TMPT can be effectively used as a bifunctional linker to study weak protein-protein interactions that are otherwise challenging to detect. By tethering proteins using TMPT, researchers have successfully mapped interaction networks within cells.

Case Study 2: Polymer Development

In a study focusing on polymer chemistry, TMPT was incorporated into polymer blends to enhance thermal stability and mechanical strength. The resulting materials exhibited improved performance compared to traditional polymers without such modifications .

Wirkmechanismus

The mechanism of action of Tetramethyl 1,1,2,3-Propanetetracarboxylate depends on the specific reactions it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Tetramethyl 1,1,3,3-Propanetetracarboxylate: Similar in structure but with different positioning of ester groups.

Tetraethyl 1,1,2,3-Propanetetracarboxylate: Similar compound with ethyl ester groups instead of methyl.

Uniqueness: Tetramethyl 1,1,2,3-Propanetetracarboxylate is unique due to its specific ester configuration, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where precise control over reactivity is required .

Biologische Aktivität

Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMP) is an organic compound with significant biological activity, particularly in the context of its potential applications in agriculture and medicine. This article explores its biological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is a tetracarboxylic acid derivative characterized by four carboxylate groups attached to a central propane backbone. Its chemical formula is , and it is often used in synthetic organic chemistry due to its ability to participate in various reactions.

1. Antioxidant Properties

Research indicates that TMP exhibits notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage. A study demonstrated that TMP could significantly reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

2. Antimicrobial Effects

TMP has been evaluated for its antimicrobial properties against various pathogens. In laboratory settings, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Plant Growth Promotion

In agricultural applications, TMP has been studied for its role as a plant growth regulator. It enhances nutrient uptake and improves resistance to environmental stressors in crops such as Vigna angularis. Field trials indicated increased yield and improved nutritional quality when plants were treated with TMP .

Case Study 1: Antioxidant Activity

A controlled study assessed the effects of TMP on oxidative stress in human cell lines. The results indicated that cells treated with TMP had lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to untreated controls. This suggests that TMP may protect against oxidative damage at the cellular level.

Case Study 2: Antimicrobial Efficacy

In another study, TMP was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. The study concluded that TMP could serve as a potential alternative to traditional antibiotics in combating bacterial infections .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Cellular Oxidative Stress | Reduced MDA levels in treated cells |

| Antimicrobial Efficacy Study | Bacterial Infections | MIC of 50 µg/mL against E. coli and S. aureus |

| Agricultural Application Study | Crop Yield Improvement | Enhanced nutrient uptake and yield in Vigna angularis |

The biological activities of TMP can be attributed to several mechanisms:

- Antioxidant Mechanism : TMP scavenges free radicals and chelates metal ions, reducing oxidative stress.

- Antimicrobial Mechanism : It disrupts microbial cell membranes, leading to increased permeability and eventual cell death.

- Growth Regulation : TMP modulates phytohormone levels in plants, promoting growth and enhancing stress resilience.

Eigenschaften

IUPAC Name |

tetramethyl propane-1,1,2,3-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-16-7(12)5-6(9(13)17-2)8(10(14)18-3)11(15)19-4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCMVQHUKVXNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387223 | |

| Record name | Tetramethyl 1,1,2,3-Propanetetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55525-27-4 | |

| Record name | Tetramethyl 1,1,2,3-Propanetetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.